![molecular formula C26H29NO7 B597428 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid CAS No. 1217544-43-8](/img/structure/B597428.png)
2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid
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Description
2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C26H29NO7 and its molecular weight is 467.518. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stability
Compounds with complex structures similar to the one mentioned are often synthesized through multi-step chemical processes. These processes may involve the formation of intermediate compounds, each requiring specific reagents and conditions to ensure the desired structural features and functionalities are introduced accurately. The stability of these compounds in various environments (e.g., in solution, under different pH conditions, or upon exposure to light and heat) is crucial for their application in research and development. Studies have explored the hydrolytic and thermal stability of such compounds, providing insights into their behavior under different conditions and their suitability for use in various applications (Boča, Jameson, & Linert, 2011).
Biological and Catalytic Properties
The biological activity of compounds containing complex structures, including heterocyclic rings and various functional groups, is of significant interest in drug discovery and chemical biology research. These compounds can exhibit a wide range of biological activities, making them valuable as potential therapeutics or as tools for studying biological processes. Furthermore, certain structures serve as catalysts in chemical reactions, enabling the synthesis of valuable chemicals through efficient and selective transformations. The catalytic properties, including redox and acid-base behavior, of compounds with intricate structures are explored to enhance the synthesis of pharmaceuticals and fine chemicals (Briand, Baronetti, & Thomas, 2003).
Applications in Drug Synthesis and Green Chemistry
Compounds with complex molecular architectures are utilized in the synthesis of drugs, serving as intermediates or key building blocks. Their unique structures enable the introduction of specific functional groups and stereochemistry essential for the biological activity of the final pharmaceutical products. Additionally, these compounds are studied within the context of green chemistry for their potential to be synthesized and applied in environmentally benign ways, contributing to sustainable chemical practices. The exploration of biotechnological routes for the production of such compounds from renewable resources emphasizes the importance of integrating sustainability into chemical research and development (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIOUBKSDIJLC-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855755 |
Source
|
Record name | [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid | |
CAS RN |
1217544-43-8 |
Source
|
Record name | [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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